molecular formula C21H18FN5O3S B3400154 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1040655-86-4

2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No.: B3400154
CAS No.: 1040655-86-4
M. Wt: 439.5 g/mol
InChI Key: CGFOJEGBWGQXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative characterized by a 4-fluorophenyl group at position 8, a thioether linkage, and an N-(4-methoxybenzyl)acetamide substituent. Its molecular formula is C₂₁H₁₈FN₅O₃S, with an average mass of 439.46 g/mol and a monoisotopic mass of 439.1067 g/mol (estimated based on structural analogs from and ). The 4-methoxybenzyl group enhances solubility compared to non-polar substituents, while the 4-fluorophenyl moiety contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-30-16-8-2-13(3-9-16)11-23-19(28)12-31-21-25-24-20(29)18-10-17(26-27(18)21)14-4-6-15(22)7-5-14/h2-10H,11-12H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFOJEGBWGQXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final steps involve the thiolation of the core structure and the coupling with 4-methoxybenzyl acetamide under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It could be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core pyrazolo[1,5-d][1,2,4]triazine scaffold is shared with multiple analogs, but variations in substituents lead to distinct physicochemical and pharmacological profiles. Key comparisons include:

Compound Molecular Formula Substituents Key Features
Target Compound C₂₁H₁₈FN₅O₃S 4-Fluorophenyl, thioether, 4-methoxybenzyl acetamide Enhanced solubility (methoxy group), moderate lipophilicity
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide C₁₈H₁₄FN₅O₃ 4-Fluorophenyl, furylmethyl acetamide Lower solubility (polar furan), reduced metabolic stability
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide C₂₀H₁₇F₂N₃O₃S 3,4-Difluorophenyl, pyrazine core, 4-methoxybenzyl acetamide Higher lipophilicity (di-fluoro), potential for stronger target binding
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide C₃₃H₂₄F₃N₇O₃ Chromen-4-one, pyrazolo[3,4-d]pyrimidine, dual fluorophenyl groups Complex polycyclic structure, likely kinase inhibition activity

Physicochemical Properties

  • Solubility : The target compound’s calculated LogP is ~2.5 (estimated via analogs), compared to ~3.0 for the di-fluorinated analog () and ~1.8 for the furylmethyl derivative () .
  • Thermal Stability : Melting points for related compounds range from 250–304°C (e.g., : 302–304°C), suggesting the target compound’s stability aligns with this range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.